molecular formula C11H9F3N2O B257760 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole

3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole

Cat. No. B257760
M. Wt: 242.2 g/mol
InChI Key: JEFNECLKXQZIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound with a molecular formula of C11H9F3N2O. It is a pyrazoline derivative that has been extensively studied for its biological properties. This compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole are diverse. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit anticonvulsant and antidepressant activities. In addition, this compound has been studied for its potential use in the treatment of cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole in lab experiments include its wide range of pharmacological activities and its potential use in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of its potential use in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound with a wide range of pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods involves the reaction of phenylhydrazine with trifluoroacetylacetone in the presence of an acid catalyst. This reaction results in the formation of the pyrazoline ring. The yield of this reaction can be improved by using a solvent such as ethanol or ethyl acetate.

Scientific Research Applications

3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its biological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit anticonvulsant and antidepressant activities. In addition, this compound has been studied for its potential use in the treatment of cancer and Alzheimer's disease.

properties

Product Name

3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole

Molecular Formula

C11H9F3N2O

Molecular Weight

242.2 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)16-7-6-9(15-16)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

JEFNECLKXQZIGP-UHFFFAOYSA-N

SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)C(F)(F)F

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.